3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Catalog No.
S11916403
CAS No.
M.F
C21H22ClF3N2O4S
M. Wt
490.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(...

Product Name

3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

IUPAC Name

3-chloro-6-methoxy-2,4-dimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

Molecular Formula

C21H22ClF3N2O4S

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C21H22ClF3N2O4S/c1-11-9-18(30-4)20(12(2)19(11)22)32(28,29)26-8-7-15-13(3)27-17-6-5-14(10-16(15)17)31-21(23,24)25/h5-6,9-10,26-27H,7-8H2,1-4H3

InChI Key

FEHOJBREZRMBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)OC

3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group and a trifluoromethoxy substituent. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

The molecular structure can be broken down into several key components:

  • Chlorine Atom: Present at the 3-position of the aromatic ring.
  • Methoxy Group: Located at the 6-position, contributing to the compound's lipophilicity.
  • Dimethyl Groups: Situated at the 2 and 4 positions, enhancing steric hindrance.
  • Indole Moiety: A significant feature that may contribute to its biological activity.

The chemical reactivity of 3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is primarily influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom and methoxy group allows for electrophilic substitution on the aromatic ring.
  • Deprotonation: The sulfonamide group can be deprotonated under basic conditions, facilitating further reactions.

This compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and receptors. Research indicates that sulfonamides can function as:

  • Carbonic Anhydrase Inhibitors: Compounds similar to this one have been shown to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes .
  • TRPM8 Antagonists: Some sulfonamides demonstrate antagonistic activity against the transient receptor potential melastatin 8 (TRPM8), which is involved in sensory perception and pain signaling .

Synthesis of 3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves several steps:

  • Formation of the Sulfonamide: The initial step often involves reacting an amine with a sulfonyl chloride.
  • Introduction of Substituents: Subsequent steps may involve introducing the trifluoromethoxy group through nucleophilic substitution or other methods such as electrophilic fluorination.
  • Aromatic Functionalization: Electrophilic aromatic substitution can be used to introduce chlorine and methoxy groups onto the benzene ring.

The applications of this compound span various fields, including:

  • Pharmaceuticals: Due to its biological activity, it has potential uses in drug development targeting conditions related to pain perception and metabolic disorders.
  • Agricultural Chemistry: Its structural characteristics may lend it utility in developing agrochemicals or pesticides.

Interaction studies involving 3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide focus on its binding affinity and inhibitory effects on target proteins such as carbonic anhydrase and TRPM8 receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural or functional similarities with 3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide. Notable examples include:

Compound NameKey FeaturesBiological Activity
4-Amino-N-(4-chlorophenyl)benzenesulfonamideContains an amino group; simpler structureCarbonic anhydrase inhibitor
N-(4-trifluoromethylphenyl)benzenesulfonamideTrifluoromethyl group; similar sulfonamide structureAntimicrobial properties
5-(Trifluoromethoxy)-1H-indoleIndole core; lacks sulfonamide functionalityPotential antitumor activity

Uniqueness

The uniqueness of 3-chloro-6-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide lies in its combination of multiple functional groups that enhance its biological activity while maintaining a complex structure conducive to specific interactions with biological targets.

XLogP3

5.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

490.0940905 g/mol

Monoisotopic Mass

490.0940905 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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